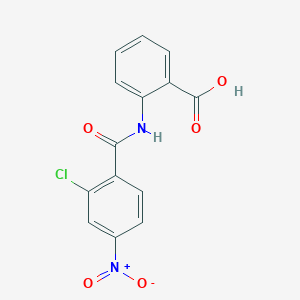

2-(2-Chloro-4-nitrobenzamido)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Chloro-4-nitrobenzamido)benzoic acid is an organic compound with the molecular formula C14H9ClN2O5 and a molecular weight of 320.68 g/mol . This compound is known for its unique chemical structure, which includes a chloro and nitro group attached to a benzamido benzoic acid core. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-nitrobenzamido)benzoic acid typically involves the reaction of 2-chloro-4-nitrobenzoic acid with an appropriate amine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloro-4-nitrobenzamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions may involve the use of strong bases or acids, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acid derivatives, which can be further utilized in different chemical processes .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Anticancer Activity : Studies have indicated that 2-(2-Chloro-4-nitrobenzamido)benzoic acid exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. For instance, a study demonstrated a reduction in breast cancer cell viability at concentrations above 10 µM after 48 hours of treatment.

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activities against several bacterial strains. Its effectiveness was compared to standard antibiotics such as ciprofloxacin, showing promising results .

Drug Development

- Co-crystal Formation : Research has explored the formation of co-crystals involving this compound and other compounds like nicotinamide. Such co-crystals can enhance the solubility and stability of pharmaceutical formulations, making them valuable in drug design .

- Pharmacological Investigations : The compound is being evaluated for its potential as an antiviral agent against immunodeficiency diseases. Its dual action as both an anti-cancer and anti-viral agent positions it as a candidate for further therapeutic exploration .

Case Study 1: Anticancer Efficacy

A specific study focused on the compound's effects on breast cancer cells revealed that treatment with concentrations exceeding 10 µM resulted in significant cytotoxicity. The underlying mechanism involved the activation of apoptotic pathways, specifically through caspase activation, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited comparable or superior activity relative to established antibiotics, suggesting their potential use in treating bacterial infections .

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-4-nitrobenzamido)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro and chloro groups play a crucial role in its reactivity and biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-4-nitrobenzoic acid: Similar in structure but lacks the amido group.

4-Chloro-2-nitrobenzoic acid: Another isomer with different positioning of the chloro and nitro groups.

Uniqueness

2-(2-Chloro-4-nitrobenzamido)benzoic acid is unique due to the presence of both chloro and nitro groups attached to a benzamido benzoic acid core. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds .

Biologische Aktivität

2-(2-Chloro-4-nitrobenzamido)benzoic acid is a derivative of benzoic acid that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer and anti-viral therapies. This compound is structurally related to other nitrobenzoic acids, which have been studied extensively for their pharmacological properties. Understanding the biological activity of this compound involves examining its mechanisms of action, efficacy in various biological systems, and potential applications in medicine.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chloro and nitro group that may contribute to its biological activity.

1. Anti-Cancer Activity

Research indicates that derivatives of 2-chloro-4-nitrobenzoic acid exhibit significant anti-tumor properties. A study demonstrated that certain metal complexes formed with 2-chloro-5-nitrobenzoic acid induced apoptosis in A549 lung cancer and Caco-2 colon adenocarcinoma cells. The complexes were tested at various concentrations, revealing an IC50 value of 8.82 µM for one complex, indicating potent cytotoxic effects against cancer cells .

| Complex | Cell Line | IC50 (µM) | % Suppression at 60 µM |

|---|---|---|---|

| Complex 1 | A549 | 8.82 | 75.70 |

| Complex 2 | Caco-2 | 0.00053 | 72.70 |

| Complex 3 | Caco-2 | 1.69 | <5.02 |

These findings suggest that modifications to the benzoic acid structure can enhance its anticancer properties.

2. Anti-Viral Activity

2-Chloro-4-nitrobenzoic acid has been identified as a potential treatment for immunodeficiency diseases due to its antiviral properties. It has shown promise in inhibiting viral replication, making it a candidate for further development as an antiviral agent . The mechanism involves interference with viral proteins, thereby hindering the virus's ability to replicate within host cells.

The biological activity of this compound is thought to be linked to its ability to induce apoptosis through various pathways, including proteasome inhibition. Proteasome inhibitors can selectively induce apoptosis in cancer cells, which are more reliant on proteasomal degradation processes than normal cells . This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues.

Case Studies

Several studies have explored the effectiveness of 2-chloro-4-nitrobenzoic acid and its derivatives:

- Study on Metal Complexes : Research focused on the synthesis and evaluation of metal complexes involving 2-chloro-5-nitrobenzoic acid showed promising results in inducing apoptosis in cancer cell lines .

- Co-Crystal Formation : A study involving co-crystallization with nicotinamide revealed enhanced stability and potential synergistic effects, suggesting improved therapeutic profiles for formulations containing this compound .

Eigenschaften

IUPAC Name |

2-[(2-chloro-4-nitrobenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O5/c15-11-7-8(17(21)22)5-6-9(11)13(18)16-12-4-2-1-3-10(12)14(19)20/h1-7H,(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGZWGXOIUIYIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.